(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
CAS No.: 202825-45-4
Cat. No.: VC21083314
Molecular Formula: C18H23FN2O5S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202825-45-4 |
|---|---|
| Molecular Formula | C18H23FN2O5S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid |
| Standard InChI | InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 |
| Standard InChI Key | CHQVNINIGBRKGZ-YDALLXLXSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O |
| SMILES | CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O |
| Canonical SMILES | CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O |
Introduction
Chemical Identity and Properties
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is an organic compound with distinct structural features and physicochemical properties. Its chemical constitution consists of a propanamide backbone with specific functional groups that confer its biological activity.
Basic Chemical Characteristics
Table 1: Key Chemical Properties of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
| Property | Value |
|---|---|
| Molecular Formula | C18H23FN2O5S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 202825-45-4 |
| Parent Compound | Priralfinamide (CID 5745207) |
| Component Compounds | Methanesulfonic Acid (CID 6395) |
| Physical State | Solid (inferred) |
| Creation Date | February 4, 2008 |
| Modification Date | March 1, 2025 |
The compound's molecular formula indicates the presence of 18 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom, forming a complex organic structure with multiple functional groups.
Structural Configuration
The stereochemistry of the compound is denoted by the (S) prefix, indicating a specific spatial arrangement around the chiral carbon atom. This stereoisomeric configuration is critical for its biological activity and pharmacological properties. The compound features a fluorine atom at the ortho position (2-position) of the benzyl group, which distinguishes it from related compounds with different fluorine positioning .
The compound can be referenced through multiple naming conventions and identification systems, reflecting its presence in various chemical databases and literature sources.
IUPAC and Systematic Names
The International Union of Pure and Applied Chemistry (IUPAC) systematic name provides a standardized method for identifying the compound based on its chemical structure:
This name specifies the exact structural arrangement, including the stereochemistry (2S), functional groups, and the methanesulfonic acid component.
Alternative Identifiers
The compound is recorded in chemical databases under various identifiers that facilitate cross-referencing and information retrieval.
Table 2: Identification Codes and Alternative Names
| Identifier Type | Value |
|---|---|
| PubChem CID | 23661379 |
| InChI | InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 |
| InChIKey | CHQVNINIGBRKGZ-YDALLXLXSA-N |
| Canonical SMILES | CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O |
| Common Names | Ralfinamide Mesylate, Ralfinamide (mesylate) |
These identifiers serve different purposes, from database searching (PubChem CID) to computational chemistry applications (InChI, SMILES) .
Synthesis and Production
The production of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves specific chemical synthesis routes, though detailed information about its exact production methods is limited in the available search results.
| Specification | Detail |
|---|---|
| Typical Purity | 99% |
| Available Grades | Industrial Grade, Feed Grade, Food Grade, Pharma Grade |
| Standard Packaging | 25kg/Drum, 25kg/Bag, 200kg/Drum |
| Certifications | REACH, ISO Certificate |
| Research Designation | For research use only. Not for human or veterinary use |
These specifications indicate that the compound is produced at scale with high purity standards and is available for various research and industrial applications .
| Parameter | Classification |
|---|---|
| GHS Hazard Statement | H301 (100%): Toxic if swallowed |
| Signal Word | Danger |
| Research Restriction | For research use only. Not for human or veterinary use |
This classification indicates significant acute oral toxicity, necessitating careful handling to prevent ingestion .
Structural Relationships and Analogs
The compound belongs to a family of related structures with variations in substituent positions and patterns.
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